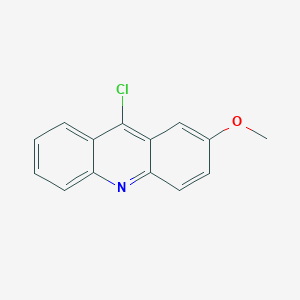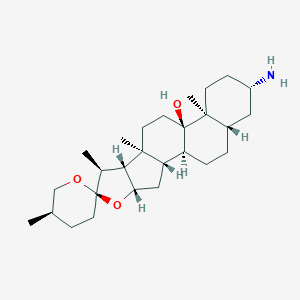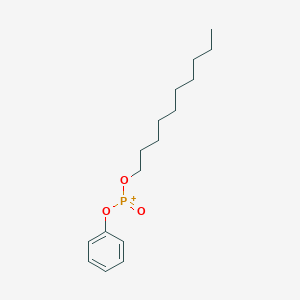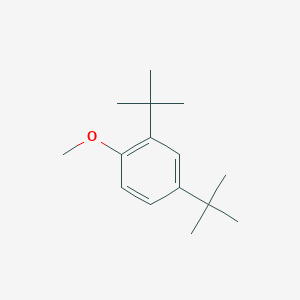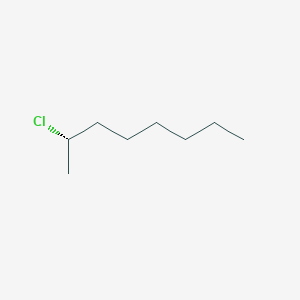
2-Chlorooctane, (+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorooctane, (+)- is a chemical compound that has attracted significant attention in the field of scientific research. This compound is commonly used as a reagent in organic synthesis and has been shown to have a range of potential applications in the field of medicine. In
Mechanism Of Action
The mechanism of action of 2-Chlorooctane, (+)- is not yet fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes in the body. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body.
Biochemical And Physiological Effects
Studies have shown that 2-Chlorooctane, (+)- can have a range of biochemical and physiological effects. In animal studies, this compound has been shown to have anti-inflammatory and analgesic effects, suggesting that it may be useful in the treatment of conditions such as arthritis and chronic pain. Additionally, 2-Chlorooctane, (+)- has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Chlorooctane, (+)- in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been shown to be stable under a range of conditions, making it suitable for use in a variety of experiments. However, one limitation of using 2-Chlorooctane, (+)- is that its mechanism of action is not yet fully understood, which may limit its potential applications in certain areas of research.
Future Directions
There are a number of potential future directions for research on 2-Chlorooctane, (+)-. One area of interest is in the development of new drugs based on this compound. Studies have suggested that 2-Chlorooctane, (+)- may have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of conditions such as arthritis and chronic pain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research, such as antimicrobial agents.
Synthesis Methods
The synthesis of 2-Chlorooctane, (+)- can be achieved through a number of methods. One common method involves the reaction of 2-octanol with thionyl chloride in the presence of pyridine. This reaction results in the formation of 2-Chlorooctane, (+)- as the main product. Other methods involve the use of different reagents and catalysts, but the overall process remains similar.
Scientific Research Applications
2-Chlorooctane, (+)- has a wide range of potential applications in scientific research. One area of interest is in the synthesis of organic compounds. This compound can be used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Additionally, 2-Chlorooctane, (+)- has been shown to have potential applications in the field of medicine. Recent studies have suggested that this compound may have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs.
properties
CAS RN |
16844-08-9 |
|---|---|
Product Name |
2-Chlorooctane, (+)- |
Molecular Formula |
C8H17Cl |
Molecular Weight |
148.67 g/mol |
IUPAC Name |
(2S)-2-chlorooctane |
InChI |
InChI=1S/C8H17Cl/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3/t8-/m0/s1 |
InChI Key |
HKDCIIMOALDWHF-QMMMGPOBSA-N |
Isomeric SMILES |
CCCCCC[C@H](C)Cl |
SMILES |
CCCCCCC(C)Cl |
Canonical SMILES |
CCCCCCC(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




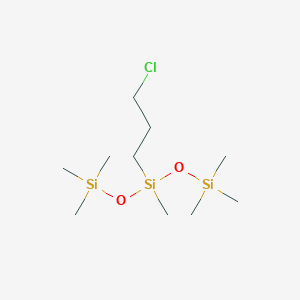
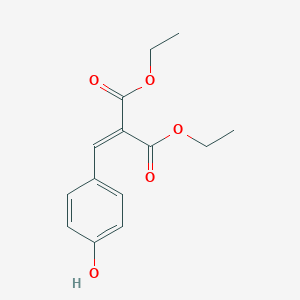
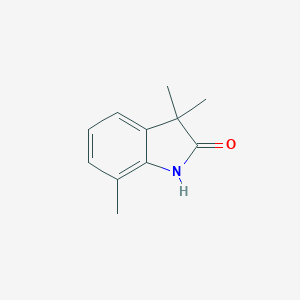
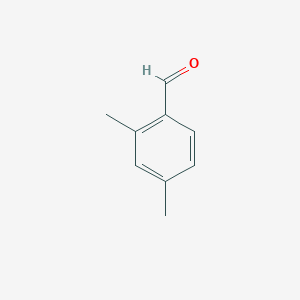
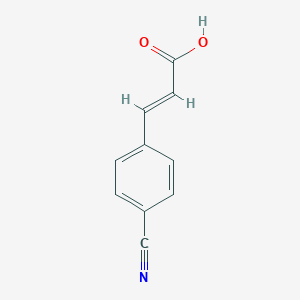
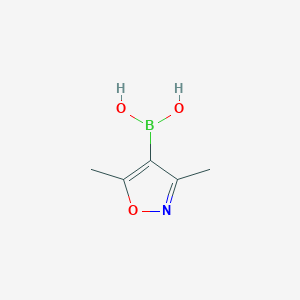
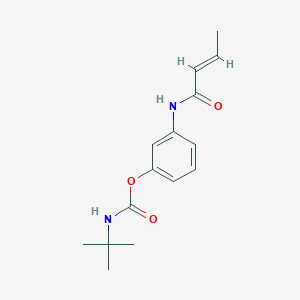
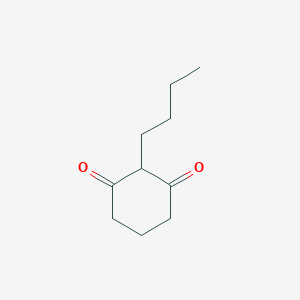
![1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one](/img/structure/B100714.png)
